Cobalt diethyldithiocarbamate

Description

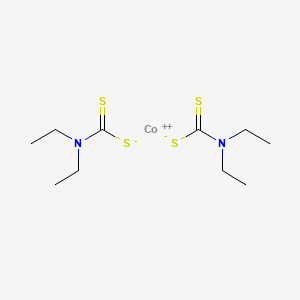

Structure

3D Structure of Parent

Properties

CAS No. |

15974-34-2 |

|---|---|

Molecular Formula |

C10H20CoN2S4 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

cobalt(2+);N,N-diethylcarbamodithioate |

InChI |

InChI=1S/2C5H11NS2.Co/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

APMQGWUYHMFEMM-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Co+2] |

Origin of Product |

United States |

Historical Context and Evolution of Research on Dithiocarbamate Complexes

Dithiocarbamates, with the general formula R₂NCS₂⁻, have been known for approximately 150 years. mdpi.com Their versatility as ligands stems from their ability to form stable complexes with a wide array of transition metals, lanthanides, actinides, and p-block elements. mdpi.com This stability is attributed to the resonance hybrids they can adopt, which allows for the stabilization of metals in various oxidation states. mdpi.com The initial applications of dithiocarbamate-based compounds were in areas like agriculture and medicine, with tetramethyl thiuram disulfide (thiram) being one of the first fungicides developed. researchgate.net

Over the past few decades, research on dithiocarbamate (B8719985) complexes has expanded significantly. mdpi.com Scientists have explored their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, as co-ligands in novel inorganic drugs, and as capping agents for nanomaterials. mdpi.commalayajournal.org The ease of their synthesis, often carried out in water at room temperature with high atom efficiency from readily available primary and secondary amines, aligns with the principles of green chemistry, further fueling their research. mdpi.com

Significance of Cobalt Sulfur Chemistry in Coordination Compounds

The chemistry of cobalt-sulfur (Co-S) bonds in coordination compounds is of fundamental importance due to its role in various chemical and biological processes. nih.govnih.gov Co-S coordination is known to be sensitive to both oxidation and reduction, making it a key component in redox-active systems. nih.govacs.org In nature, Co-S bonds are relatively rare but play a crucial role in the function of certain enzymes and proteins. nih.govunl.edu For instance, the vitamin B12 trafficking protein, MMADHC, utilizes the chemical lability of a Co-S bond to transfer the cobalamin cofactor to methionine synthase. nih.govnih.gov

The formation of stable complexes between cobalt and sulfur-containing ligands, such as dithiocarbamates, is a central aspect of their coordination chemistry. These interactions are vital for the creation of compounds with specific electronic and magnetic properties. The study of Co-S coordination chemistry provides insights into the mechanisms of catalysis, the design of new materials, and the understanding of biological systems where such bonds are present. nih.govnih.gov

Scope and Research Orientations for Cobalt Diethyldithiocarbamate

Conventional Synthetic Routes to this compound Complexes

Air-Oxidation Reactions of Cobalt(II) Precursors with Dithiocarbamate Salts

The synthesis of cobalt(III) tris(diethyldithiocarbamate) is commonly achieved through the air-oxidation of cobalt(II) precursors in the presence of diethyldithiocarbamate salts. wikipedia.orgtandfonline.com This method involves the reaction of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride hexahydrate, with a diethyldithiocarbamate salt, typically sodium diethyldithiocarbamate. wikipedia.orgchalcogen.ro The cobalt(II) in the starting material is oxidized to cobalt(III) by atmospheric oxygen during the reaction, leading to the formation of the stable, green-colored cobalt(III) tris(diethyldithiocarbamate) complex. wikipedia.orgresearchgate.net This octahedral coordination complex, with the formula Co(S₂CNEt₂)₃, is a diamagnetic solid soluble in organic solvents. wikipedia.org

The general reaction can be represented as follows:

Co²⁺ + 3 (C₂H₅)₂NCS₂⁻ + O₂ → Co((C₂H₅)₂NCS₂)₃

In a typical procedure, an aqueous solution of a cobalt(II) salt is added to a solution of sodium diethyldithiocarbamate. malayajournal.org The resulting mixture is stirred in the presence of air, which facilitates the oxidation of cobalt(II) to cobalt(III). tandfonline.comresearchgate.net The cobalt(III) tris(diethyldithiocarbamate) product, being insoluble in water, precipitates out of the solution and can be collected by filtration. malayajournal.org The formation of the tris-chelate complex with a distorted octahedral geometry around the cobalt(III) center has been confirmed by single-crystal X-ray analysis. tandfonline.comresearchgate.net

Ligand Exchange Approaches in Cobalt(III) Systems

Ligand exchange reactions provide a versatile route for the synthesis of mixed-ligand cobalt(III) dithiocarbamate complexes. A common precursor for these syntheses is the binuclear cobalt(III) complex, pentakis(diethyldithiocarbamato)dicobalt(III) tetrafluoroborate, [Co₂(Et₂dtc)₅]BF₄. researchgate.nettandfonline.com This complex reacts with various bidentate ligands, leading to the formation of heteroleptic cobalt(III) bis(dithiocarbamato) complexes. researchgate.nettandfonline.com

The reaction involves the cleavage of the binuclear complex and the substitution of one or more diethyldithiocarbamate ligands with the incoming ligand. This method has been successfully employed to prepare complexes with a range of other ligands, including other dithiocarbamates, dithiones, and diimines like 1,10-phenanthroline (B135089). researchgate.nettandfonline.com The general synthetic strategy allows for the fine-tuning of the electronic and steric properties of the resulting cobalt(III) complexes. The reaction of [Co₂(Et₂dtc)₅]BF₄ with bidentate ligands (L) can be generalized as:

[Co₂(Et₂dtc)₅]BF₄ + 2 L → 2 [Co(Et₂dtc)₂L]BF₄ + Et₂dtc⁻

Kinetic studies support a mechanism that involves the reversible dissociation of one end of a bridging dithiocarbamate ligand in the [Co₂(Et₂dtc)₅]⁺ dimer, creating a reactive cobalt(III) center that is susceptible to nucleophilic attack by the incoming ligand. tandfonline.com

Modern Synthetic Innovations for Derived Materials

Solvothermal Synthesis Utilizing this compound as Single-Source Precursor

This compound complexes have emerged as effective single-source precursors for the solvothermal synthesis of cobalt sulfide nanomaterials. researchgate.netablesci.com This method offers advantages over conventional dual-source methods by providing a single molecule containing both cobalt and sulfur, with a pre-existing metal-chalcogen bond, which can minimize impurities. chalcogen.ro The solvothermal technique involves heating the precursor in a suitable solvent at elevated temperatures and pressures. researchgate.netablesci.com

For instance, cobalt sulfide (Co₉S₈) nanoparticles have been synthesized via a solvothermal method using cobalt(II) diethyldithiocarbamate (Co[DTC]₂) as the single-source precursor. researchgate.netablesci.com In a typical synthesis, the precursor is mixed with a shape-directing agent, such as hexadecylamine (B48584) (HDA), and heated. researchgate.netablesci.com The resulting Co₉S₈ nanoparticles exhibit a cubic crystalline structure and a spherical-like morphology. ablesci.com Similarly, CoS nanoparticles have been prepared through the solvothermal decomposition of a cobalt(III) dithiocarbamate complex. researchgate.net

| Precursor | Product | Synthesis Method | Key Findings |

| Cobalt(II) diethyldithiocarbamate (Co[DTC]₂) | Co₉S₈ nanoparticles | Solvothermal | Cubic crystalline structure, spherical-like morphology. ablesci.com |

| Cobalt(III) tris(cyclohexylpiperazinedithiocarbamato) | CoS nanoparticles | Solvothermal | Formation of CoS nanoparticles confirmed by PXRD and EDX analysis. researchgate.net |

Thermal Decomposition Pathways for Metal Sulfide Nanoparticle Formation

Thermal decomposition, or thermolysis, of this compound complexes represents another significant pathway for the formation of cobalt sulfide nanoparticles. chalcogen.roresearchgate.net This method involves heating the precursor in the presence or absence of a stabilizing agent to induce its decomposition into the desired metal sulfide nanomaterial. chalcogen.roresearchgate.net The reaction conditions, such as temperature and precursor concentration, play a crucial role in controlling the size and dispersity of the resulting nanoparticles. chalcogen.roresearchgate.net

In one study, Co₁-xS nanoparticles were synthesized by the thermolysis of cobalt(II) diethyldithiocarbamate in the presence of hexadecylamine (HDA) as a stabilizing agent. chalcogen.roresearchgate.net The investigation revealed that decreasing the precursor concentration led to a decrease in nanoparticle size and improved monodispersity. researchgate.net Conversely, increasing the reaction temperature resulted in an increase in the average nanoparticle size. researchgate.net The synthesized Co₁-xS nanoparticles were found to have a hexagonal crystal phase and a spherical shape. chalcogen.roresearchgate.net

Thermal decomposition of cobalt(II) diethyldithiocarbamate has also been utilized to deposit cobalt sulfide (CoS) thin films for applications such as counter electrodes in dye-sensitized solar cells. cdmf.org.br Thermogravimetric analysis shows that the decomposition of the precursor begins around 267 °C, with complete conversion to CoS occurring between 350 °C and 400 °C. cdmf.org.br

| Precursor | Product | Synthesis Method | Temperature (°C) | Nanoparticle Size (nm) |

| Cobalt(II) diethyldithiocarbamate | Co₁-xS | Thermolysis | 80 - 210 | 2 - 16 chalcogen.ro |

| Cobalt(II) diethyldithiocarbamate | CoS | Thermal Decomposition | 400 | N/A (thin film) cdmf.org.br |

Low-Temperature Preparation of Porous Carbon Materials from Precursors

This compound can also serve as a precursor for the low-temperature synthesis of porous carbon materials. scielo.brresearchgate.net In this approach, the organometallic complex acts as both a carbon source and a catalyst for the graphitization process. scielo.br The thermal decomposition of the complex in an inert atmosphere at relatively low temperatures yields porous carbon structures. scielo.brresearchgate.net

For example, porous carbon materials have been prepared by the thermal decomposition of cobalt N,N-diethyldithiocarbamate at 700 °C in a nitrogen atmosphere. scielo.br X-ray diffraction analysis of the resulting material indicated the presence of graphite-like structures. scielo.brresearchgate.net Transmission electron microscopy revealed agglomerates of spherical particles composed of graphitic segments. scielo.br This method offers a simplified synthetic route to mesoporous carbon materials at lower temperatures compared to traditional methods for producing graphitic carbons. scielo.br The use of such organometallic precursors is advantageous as it can lead to carbon structures with a high degree of mesoporosity. scielo.br

| Precursor | Product | Synthesis Temperature (°C) | Key Features |

| Cobalt N,N-diethyldithiocarbamate | Porous Carbon | 700 | Graphite-like structures, mesoporosity. scielo.br |

X-ray Crystallography Studies of this compound Complexes

The primary mononuclear species is cobalt tris(diethyldithiocarbamate), with the chemical formula Co(S₂CNEt₂)₃. wikipedia.org It is typically prepared through the air-oxidation of a mixture containing cobalt(II) nitrate and a diethyldithiocarbamate salt. wikipedia.org This process results in the formation of a stable, green, diamagnetic solid that is soluble in many organic solvents. wikipedia.org Single-crystal X-ray analysis confirms that in this form, the cobalt(III) center is bonded to three diethyldithiocarbamate ligands, forming a discrete mononuclear complex. researchgate.nettandfonline.com The compound is an octahedral coordination complex of a low-spin Co(III) ion. wikipedia.org

In virtually all its complexes, the cobalt(III) ion in this compound assumes a distorted octahedral coordination geometry. researchgate.nettandfonline.comtandfonline.com This geometry is formed by the coordination of six sulfur atoms from the three bidentate diethyldithiocarbamate ligands. researchgate.net The distortion from a perfect octahedron is a direct consequence of the geometric constraints imposed by the four-membered chelate rings formed by the ligand coordinating to the cobalt center. researchgate.net This distorted octahedral environment is a characteristic feature, also observed in related heteroleptic complexes where one diethyldithiocarbamate ligand is replaced by other molecules, such as 1,10-phenanthroline or dithione ligands. tandfonline.comnih.govresearchgate.net Even when cobalt(II) dithiocarbamate complexes are synthesized, they often undergo aerial oxidation during recrystallization to form the more stable cobalt(III) species, which invariably displays this distorted octahedral geometry. researchgate.nettandfonline.com

The coordination of the diethyldithiocarbamate ligand to the cobalt center occurs through both sulfur atoms, creating a four-membered chelate ring (Co-S-C-S). The Co-S bond lengths within these complexes are a key structural parameter. In cobalt tris(diethyldithiocarbamate), the Co-S distances are reported to be approximately 2.267 Å. wikipedia.org Another study on a related morpholine (B109124) dithiocarbamate complex of cobalt(III) found an average Co–S distance of 2.273 Å. researchgate.net The C-S bond distances within the ligand itself indicate a delocalization of pi-electron density across the S₂CN fragment. researchgate.net The constrained "bite" angle of the dithiocarbamate ligand within the four-membered ring is the primary cause of the distortion from ideal octahedral symmetry. researchgate.net

Table 1: Selected Bond Distances in Cobalt(III) Dithiocarbamate Complexes

| Complex | Co-S Bond Distance (Å) | Reference |

|---|---|---|

| Tris(diethyldithiocarbamate)cobalt(III) | ~2.267 | wikipedia.org |

Note: Data is based on available crystallographic studies and may vary slightly between different structures and measurement conditions.

While the mononuclear tris-complex is common, this compound can also form binuclear cations. Treatment of Co(Et₂dtc)₃ with fluoroboric acid leads to the formation of a dimeric cation, [Co₂(Et₂dtc)₅]⁺. wikipedia.org The synthesis and properties of this binuclear complex have been described, and its structure was determined by X-ray crystallography. wikipedia.orgresearchgate.net In this cation, two cobalt(III) centers are bridged by diethyldithiocarbamate ligands. The formation of this dimer is a key step in the synthesis of heteroleptic (mixed-ligand) cobalt(III) dithiocarbamate complexes, as it can react with various nucleophiles to yield new compounds. tandfonline.comresearchgate.net

Spectroscopic Characterization Techniques and Data Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups within the diethyldithiocarbamate (B1195824) ligand and determining how they coordinate to the cobalt center.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the diethyldithiocarbamate (dtc) ligand to the cobalt ion. The analysis of the FTIR spectrum focuses on specific vibrational bands that are sensitive to changes in electron density and bonding upon complexation. sysrevpharm.org

Three key regions in the FTIR spectrum are particularly informative for dithiocarbamate (B8719985) complexes. The first is the C-N stretching vibration (ν(C-N)), which typically appears in the range of 1450-1550 cm⁻¹. The position of this band provides insight into the electronic structure of the dithiocarbamate ligand. A second critical region is that of the C-S stretching vibration (ν(C-S)), usually found between 950 and 1050 cm⁻¹. The presence of a single, sharp band in this region is indicative of a bidentate coordination of the ligand, where both sulfur atoms are bonded to the cobalt ion. ajrconline.org A splitting of this band would suggest a monodentate coordination mode. sysrevpharm.org

Furthermore, the far-infrared region of the spectrum reveals the presence of a new band, absent in the free ligand, which is assigned to the Co-S stretching vibration (ν(Co-S)). This band typically appears in the range of 300-400 cm⁻¹ and is direct evidence of the coordination between the cobalt and the sulfur atoms of the ligand. sysrevpharm.orgajrconline.org The appearance of a broad band around 3437 cm⁻¹ can indicate the presence of coordinated water molecules in the complex. ajrconline.org

Table 1: Key FTIR Vibrational Frequencies for Cobalt Diethyldithiocarbamate and Related Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(O-H) of coordinated H₂O | ~3437 | Presence of water molecules in the coordination sphere. ajrconline.org |

| ν(C-N) | 1463 - 1485 | Indicates the degree of double bond character in the C-N bond. sysrevpharm.org |

| ν(C-S) | 921 - 1002 | A single band suggests symmetric bidentate coordination of the ligand. sysrevpharm.org |

Raman spectroscopy serves as a complementary technique to FTIR for characterizing the vibrational modes of materials. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For cobalt compounds, Raman spectroscopy can be particularly useful in identifying the different phases of cobalt oxides that might be present as impurities or decomposition products. researchgate.netiaea.orguh.edu For instance, Co₃O₄ and CoO have distinct Raman spectral fingerprints. uh.edu

In the context of this compound, Raman spectroscopy can provide information about the Co-S vibrations and the internal modes of the diethyldithiocarbamate ligand. The technique is also valuable for studying the effects of factors like pressure and temperature on the complex's structure. In situ Raman spectroscopy can be employed to monitor the generation of high-valent cobalt species in electrochemical processes. rsc.org

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions and Metal Oxidation States

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, provides valuable information about the electronic transitions within the this compound complex and the oxidation state of the central cobalt ion. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Visible spectra of cobalt(II) complexes typically exhibit absorption bands that are characteristic of d-d transitions and metal-ligand charge transfer (MLCT). gjbeacademia.com The d-d transitions, which involve the excitation of electrons between the d-orbitals of the cobalt ion, are generally weak but become more pronounced upon complexation, which alters the symmetry and electronic configuration of the metal center. gjbeacademia.com These transitions are sensitive to the coordination geometry of the cobalt ion. For instance, octahedral and tetrahedral Co(II) complexes have distinct UV-Visible spectra.

The spectra of cobalt(III) diethyldithiocarbamate, a low-spin d⁶ complex, are typically dominated by ligand-to-metal charge transfer (LMCT) bands, which are much more intense than the d-d transitions. ustb.edu.cn The oxidation state of cobalt can be confirmed by comparing the spectra before and after treatment with a reducing agent like SO₂, which would reduce Co(III) to Co(II), leading to a noticeable change in the absorption spectrum. ustb.edu.cn

Table 2: Typical Electronic Transitions for this compound Complexes

| Transition Type | Wavelength Range (nm) | Description |

|---|---|---|

| d-d transitions | Visible region | Transitions between the d-orbitals of the cobalt ion, sensitive to coordination geometry. gjbeacademia.com |

| Ligand-to-Metal Charge Transfer (LMCT) | UV or near-UV region | Electron transfer from ligand-based orbitals to metal-based orbitals. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Ligand and Complex Confirmation

In the ¹H NMR spectrum of the diethyldithiocarbamate ligand, one would expect to see signals corresponding to the ethyl groups. Typically, this would be a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. Upon coordination to a diamagnetic metal center like Co(III), these signals may experience a shift in their chemical shifts due to the change in the electronic environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the ligand. Signals for the methyl and methylene carbons of the ethyl groups, as well as the carbon of the NCS₂ group, would be expected. The chemical shift of the NCS₂ carbon is particularly sensitive to the coordination environment.

It is important to note that obtaining well-resolved NMR spectra for paramagnetic Co(II) complexes can be challenging due to significant line broadening caused by the unpaired electron. nih.gov However, the paramagnetic shifts induced by the Co(II) ion can sometimes provide valuable structural information. nih.gov For Co(III) complexes, which are typically diamagnetic and low-spin, standard NMR techniques are more readily applicable. chemeducator.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information. researchgate.net

In a typical mass spectrum of a this compound complex, a molecular ion peak corresponding to the intact complex [Co(S₂CNEt₂)₂]⁺ or [Co(S₂CNEt₂)₃]⁺ may be observed. The isotopic pattern of this peak, due to the presence of the ⁵⁹Co isotope, can help in its identification.

The fragmentation of the complex often involves the successive loss of the diethyldithiocarbamate ligands. researchgate.net Other common fragmentation pathways can include the loss of neutral fragments such as CS₂ or Et₂N. libretexts.orgnih.gov Analysis of the fragment ions can help to confirm the composition of the complex. For instance, in electrospray ionization mass spectrometry (ESI-MS) of cobalt(II) diethyldithiocarbamate in basic solution, oxidation to a protonated cobalt(III) complex at m/z 504 has been observed. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cobalt Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. As such, it is an invaluable tool for studying paramagnetic cobalt(II) diethyldithiocarbamate, which has a d⁷ electronic configuration and is typically high-spin (S = 3/2). osti.govohiolink.edu The diamagnetic Co(III) species is EPR-silent.

The EPR spectrum of a high-spin Co(II) complex is characterized by its g-values and hyperfine coupling constants. researchgate.net The g-values are a measure of the interaction of the unpaired electron with the external magnetic field and are sensitive to the coordination geometry and the nature of the coordinating ligands. The hyperfine structure arises from the interaction of the unpaired electron with the nuclear spin of the ⁵⁹Co nucleus (I = 7/2), which results in a characteristic eight-line pattern. marquette.edu

The shape and parameters of the EPR spectrum can provide detailed information about the electronic structure and the symmetry of the cobalt site. researchgate.netresearchgate.net For example, an orthorhombic spectrum with hyperfine splitting is indicative of a high-spin Co(II) ion in an octahedral environment. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cobalt(II) diethyldithiocarbamate |

| Cobalt(III) diethyldithiocarbamate |

| Co₃O₄ |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a compound. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAS is particularly valuable for characterizing the cobalt center in this compound, providing insights into its oxidation state, coordination environment, and the nature of cobalt-ligand bonding. osti.govscispace.com

The XANES region, which includes the pre-edge and the rising edge, is highly sensitive to the oxidation state and coordination geometry of the cobalt atom. researchgate.net For instance, the energy of the K-edge absorption provides a clear indication of the cobalt's oxidation state; a shift to higher energy is typically observed with an increase in the positive charge of the cobalt ion. researchgate.net Furthermore, the intensity and position of pre-edge features, which arise from formally forbidden 1s to 3d electronic transitions, are diagnostic of the coordination symmetry. scispace.comchemrxiv.org In cobalt complexes, weak pre-edge features are characteristic of centrosymmetric geometries like octahedral coordination, whereas more intense pre-edge features suggest non-centrosymmetric environments such as tetrahedral coordination. scispace.comchemrxiv.org

While specific XAS studies dedicated solely to this compound are not extensively detailed in the available literature, data from related cobalt complexes illustrate the technique's potential. Studies on various cobalt complexes have successfully used Co K-edge XAS to confirm the Co(III) oxidation state and to analyze the vacant Co-based valence electronic structure. osti.govnih.gov By combining XAS data with theoretical methods like Density Functional Theory (DFT), a detailed molecular orbital description can be constructed, substantiating experimental spectral features and providing a deeper understanding of the electronic structure. osti.govnih.gov Applied to this compound, XAS could precisely determine the formal oxidation state of the cobalt center and provide detailed information about the coordination geometry and the covalent character of the cobalt-sulfur bonds.

X-ray Diffraction (XRD) for Bulk Material Phase and Crystallinity

X-ray Diffraction (XRD) is an essential analytical technique for determining the crystallographic structure, phase, and degree of crystallinity of bulk materials. For this compound, single-crystal XRD has provided precise data on its molecular and crystal structure. The analysis of tris(N,N-diethyldithiocarbamato)cobalt(III) reveals its specific solid-state arrangement, including lattice parameters and molecular geometry. This compound is known to be an octahedral coordination complex of low-spin Co(III) with idealized D₃ symmetry. wikipedia.org

XRD is also instrumental in characterizing the products derived from this compound when it is used as a single-source precursor for synthesizing nanomaterials. For example, in the thermolysis of cobalt(II) diethyldithiocarbamate to produce cobalt sulfide (B99878) nanoparticles, XRD patterns have been used to identify the resulting crystal phase. africaresearchconnects.comchalcogen.ro Studies have shown that the Co₁₋ₓS nanoparticles synthesized via this method exhibit a hexagonal crystal phase. africaresearchconnects.comchalcogen.ro The crystalline nature of these and other complexes synthesized from dithiocarbamate ligands is routinely confirmed using XRD analysis. physicsjournal.in

Below is a data table summarizing the crystallographic data for tris(N,N-diethyldithiocarbamato)cobalt(III).

| Parameter | Value |

| Compound | tris(N,N-diethyldithiocarbamato)cobalt(III) |

| Formula | Co(S₂CNEt₂)₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 14.10 Å, b = 10.26 Å, c = 17.02 Å |

| β = 110°8' | |

| Molecules per Unit Cell (Z) | 4 |

| Coordination Geometry | Octahedral |

| Mean Bond Lengths | Co-S: 2.258 Å, S-C: 1.704 Å, C-N: 1.319 Å |

This table was generated based on data from crystallographic studies.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructure Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, size, and nanostructural features of materials. researchgate.net While this compound itself is a molecular compound, it serves as a crucial single-source precursor for the synthesis of various nanostructured materials, whose physical characteristics are extensively studied using these methods. researchgate.net

Research has demonstrated that by employing different synthetic routes with a cobalt dithiocarbamate precursor, coordination polymer nanoparticles with distinct morphologies can be produced. nih.gov For instance, a hydrothermal method can yield nanosheets, slow diffusion precipitation can form nanowires, and micro-emulsion ultrasonication can produce uniform nanocubes. nih.gov

Furthermore, when cobalt(II) diethyldithiocarbamate is used for the synthesis of cobalt sulfide nanoparticles, TEM analysis shows that the resulting particles are typically spherical. africaresearchconnects.comchalcogen.ro The size of these nanoparticles is highly dependent on synthesis conditions such as precursor concentration and temperature. africaresearchconnects.comchalcogen.ro Studies have found that a decrease in precursor concentration leads to a reduction in nanoparticle size, resulting in a more mono-dispersed sample. africaresearchconnects.comchalcogen.roresearchgate.net Conversely, an increase in reaction temperature generally results in the formation of larger nanoparticles. africaresearchconnects.comchalcogen.ro While these parameters affect particle size, they have not been observed to alter the spherical shape or the hexagonal phase of the cobalt sulfide nanoparticles produced. africaresearchconnects.comchalcogen.ro

The following table summarizes the observed morphologies and sizes of nanomaterials synthesized using a this compound precursor under various conditions.

| Synthesis Method | Resulting Material | Morphology | Size / Dimensions |

| Hydrothermal Method | Cobalt Dithiocarbamate Coordination Polymer | Nanosheets (NSs) | 100 x 80 nm nih.gov |

| Slow Diffusion Precipitation | Cobalt Dithiocarbamate Coordination Polymer | Nanowires (NWs) | 30 nm diameter nih.gov |

| Micro-emulsion Ultrasonication | Cobalt Dithiocarbamate Coordination Polymer | Nanocubes (NCs) | ~5 nm nih.gov |

| Thermolysis (Varying Concentration) | Cobalt Sulfide (Co₁₋ₓS) Nanoparticles | Spherical | 11.26 nm (high conc.) down to 4.14 nm (low conc.) researchgate.net |

| Thermolysis (Varying Temperature) | Cobalt Sulfide (Co₁₋ₓS) Nanoparticles | Spherical | 3.40 nm (at 145 °C) to 9.26 nm (at 210 °C) chalcogen.ro |

This table was generated based on data from electron microscopy studies.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory has proven to be a powerful tool for investigating the various facets of cobalt diethyldithiocarbamate (B1195824), offering a balance between computational cost and accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in cobalt diethyldithiocarbamate, a process known as geometric optimization. These calculations can predict key structural parameters such as bond lengths and angles, which are in good agreement with experimental data obtained from techniques like X-ray crystallography. For a square planar bis(diethyldithiocarbamate)cobalt(II) complex, DFT calculations can elucidate the precise coordination geometry around the cobalt center.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| Co-S Bond Length | 2.20 - 2.30 Å | Indicates the strength of the coordination bond between cobalt and sulfur. |

| S-Co-S Bond Angle | ~76 - 78° | Defines the bite angle of the chelating dithiocarbamate (B8719985) ligand. |

| C-N Bond Length | ~1.32 - 1.35 Å | Reflects the partial double bond character due to resonance within the dithiocarbamate ligand. |

The electronic structure of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations are widely used to compute these orbital energies and visualize their spatial distribution. scispace.com

| Property | Relation to HOMO-LUMO Gap | Interpretation |

|---|---|---|

| Chemical Reactivity | Inversely Proportional | A smaller gap suggests the molecule can be more easily excited, indicating higher reactivity. |

| Kinetic Stability | Directly Proportional | A larger gap indicates a more stable molecule that is less likely to undergo chemical reactions. |

| Electronic Transitions | Related | The energy of the lowest-energy electronic transition is related to, but not identical to, the HOMO-LUMO gap. |

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer | Sulfur lone pair (LP) | Vacant d-orbital of Co | Stabilizes the metal-ligand bond. |

| Intra-ligand Resonance | Nitrogen lone pair (LP) | π* orbital of the C=S bond | Contributes to the partial double bond character of the C-N bond. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, MEP maps can identify the electron-rich and electron-poor regions. The negative potential regions, typically around the sulfur atoms, are susceptible to electrophilic attack, while positive potential regions may be indicative of sites for nucleophilic attack. These maps are useful for understanding intermolecular interactions. researchgate.netrsc.org

Computational Investigations of Redox Potentials and Protonation Pathways

Computational methods, particularly DFT, are employed to investigate the redox behavior of this compound. These studies can predict the redox potentials for the Co(II)/Co(III) and other redox couples. By calculating the energies of the complex in its different oxidation states, a theoretical redox potential can be determined, which can then be compared with experimental values from techniques like cyclic voltammetry.

Furthermore, computational studies can elucidate the mechanisms of protonation. While specific studies on the protonation pathways of this compound are not extensively detailed, the general approach involves modeling the addition of a proton to various potential sites on the complex, such as the sulfur atoms. By calculating the energies of the protonated species and the transition states connecting them, the most likely protonation pathway can be identified. This is particularly relevant in understanding the role of such complexes in catalytic cycles that involve proton transfer steps. rsc.org

Characterization of Redox Non-Innocence in Dithiocarbamate Ligands

The dithiocarbamate ligand in this compound is considered a "redox non-innocent" ligand. This means that the ligand can actively participate in the redox chemistry of the complex, being oxidized or reduced itself, rather than the metal center acting as the sole redox-active site. Computational studies are crucial in characterizing this redox non-innocence. By analyzing the changes in the electronic structure and spin density distribution upon oxidation or reduction, it can be determined whether the electron is removed from or added to a metal-centered or a ligand-centered orbital. These theoretical insights help in the correct assignment of oxidation states in the resulting species, which can be ambiguous from experimental data alone.

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) have been instrumental in elucidating the redox properties of cobalt dithiocarbamate (B8719985) complexes. tandfonline.comresearchgate.net These techniques are employed to study the metal-centered redox processes of the cobalt ion within the dithiocarbamate ligand framework. tandfonline.com Studies on various cobalt(II) dithiocarbamate complexes have utilized these voltammetric methods to investigate their electrochemical behavior. researchgate.net

The electrochemical oxidation of cobalt(III) dithiocarbamates has been shown to be complex, with the solvent playing a significant role in the reaction pathway. monash.eduox.ac.uk For instance, in acetonitrile (B52724), the oxidation of cobalt(III) tris(dithiocarbamates) proceeds through an EC2C mechanism, involving an initial electron transfer (E), followed by a chemical reaction (C2) and another chemical reaction (C). ox.ac.uk In some solvents like acetone (B3395972) or acetonitrile, the formation of [Co(R2dtc)3]− is favored, leading to chemically reversible one-electron reduction steps. monash.edu

Metal-Centered Redox Processes: Co(II)/Co(III) and Co(III)/Co(IV) Systems

The electrochemical behavior of cobalt diethyldithiocarbamate (B1195824) is dominated by metal-centered redox processes involving the Co(II)/Co(III) and Co(III)/Co(IV) couples. tandfonline.comresearchgate.net The oxidation of cobalt(II) complexes often leads to the formation of stable cobalt(III) species. tandfonline.com The Co(II)/Co(III) redox couple in some cobalt(II) dithiocarbamate complexes has been observed in the potential range of 0.52 to 1.12 V, characterized as a one-electron quasi-reversible process. researchgate.net

The Co(III)/Co(IV) redox system has also been a subject of investigation. The oxidation of cobalt(III) dithiocarbamates can lead to the formation of a cobalt(IV) species, [Co(R2dtc)3]+. monash.edu This process is often a one-electron quasi-reversible oxidation. tandfonline.com The stability of this elusive cobalt(IV) complex is highly dependent on the solvent and the nature of the substituents on the dithiocarbamate ligand. monash.edu For example, in dichloromethane (B109758), the oxidation of some Co(R2dtc)3 complexes is chemically reversible on the electrochemical timescale, suggesting a finite stability for the corresponding cobalt(IV) species. monash.edu Detailed mechanistic studies have provided support for an oxidatively-induced reductive elimination via highly-reactive cobalt(IV) intermediates in certain catalytic cycles. nih.gov

| Redox Couple | Potential Range (V) | Characteristics |

|---|---|---|

| Co(II)/Co(III) | 0.52 to 1.12 | One-electron quasi-reversible oxidation and reduction |

| Co(III)/Co(IV) | - | One-electron quasi-reversible process |

Diffusion-Controlled Electron Transfer Mechanisms

The electron transfer processes observed in the voltammetric studies of cobalt diethyldithiocarbamate complexes are often diffusion-controlled. This is typically determined by analyzing the relationship between the peak current and the scan rate. tandfonline.comresearchgate.net For a diffusion-controlled process, a linear relationship is expected when plotting the anodic peak current (Ip,a) versus the square root of the scan rate (ν1/2), as described by the Randles-Sevcik equation. tandfonline.comresearchgate.net This linear relationship has been observed for the redox couples in various cobalt(II) dithiocarbamate complexes, indicating that the rate of the electrochemical reaction is governed by the diffusion of the electroactive species to the electrode surface. tandfonline.comresearchgate.net

Electrochemical Properties of this compound-Derived Materials

This compound has proven to be a valuable single-source precursor for the synthesis of electrochemically active materials, particularly cobalt sulfides, for energy storage applications. researchgate.netekb.eg By utilizing cobalt bis(diethyldithiocarbamate) in solvothermal or hydrothermal methods, various phases of cobalt sulfide (B99878) nanoparticles, such as Co9S8 and CoS, have been synthesized. researchgate.netekb.egmdpi.com These materials exhibit promising properties for use as electrode materials in supercapacitors. researchgate.netekb.eg

For instance, Co9S8 nanoparticles synthesized from a this compound precursor have demonstrated excellent specific capacitances. researchgate.netekb.eg When used as an electrode material, these nanoparticles can deliver a specific capacitance of 502 Fg−1 at a current density of 1 Ag−1. researchgate.netekb.eg Furthermore, devices fabricated with these materials have shown high energy and power densities, along with good cycling stability, retaining a significant percentage of their initial capacitance after thousands of cycles. researchgate.netekb.eg The superior electrochemical performance of these cobalt sulfide nanostructures is attributed to their unique morphology and high surface area, which facilitate efficient ion transport and provide abundant active sites for faradaic reactions. researchgate.net

In addition to cobalt sulfides, cobalt oxides are another class of materials with significant electrochemical applications. While not always directly synthesized from this compound, the study of cobalt oxides provides a comparative context for the performance of cobalt-based energy storage materials. researchgate.netresearchgate.net Cobalt oxide nanosheets have been investigated as supercapacitor electrodes, though they sometimes exhibit lower specific capacitance compared to their sulfide counterparts. researchgate.net

| Material | Precursor | Specific Capacitance | Current Density | Energy Density | Power Density | Capacitance Retention |

|---|---|---|---|---|---|---|

| Co9S8 Nanoparticles | This compound | 502 Fg-1 | 1 Ag-1 | 15.47 Wh kg-1 | 1274.9 W kg-1 | 87% after 7000 cycles |

Reactivity and Reaction Mechanism Investigations

Photo-Induced Ligand Substitution Mechanisms

The photochemical behavior of cobalt(III) complexes, such as cobalt diethyldithiocarbamate (B1195824), is primarily characterized by their reactions upon excitation with light, which can lead to changes in their structure and reactivity. scribd.com Generally, cobalt(III) complexes are kinetically inert; however, photoexcitation can provide the energy needed to overcome activation barriers for ligand substitution. scribd.com The major photochemical pathway for many cobalt(III) complexes in solution is photosubstitution, although the quantum yields for these reactions are often low. scribd.comresearchgate.net

Upon irradiation, electronic transitions occur, which can populate excited states with different bonding characteristics compared to the ground state. For many Co(III) complexes, excitation into ligand field bands can lead to the weakening of a cobalt-ligand bond, facilitating its substitution by a solvent molecule (photoaquation) or another ligand. scribd.com

While specific detailed studies on the photo-induced ligand substitution of cobalt(III) diethyldithiocarbamate are not extensively detailed in the provided search results, the mechanism can be inferred from related compounds. For instance, the photochemistry of the analogous iron(III) tris(diethyldithiocarbamate) is initiated by a ligand-to-metal charge transfer (LMCT) excitation. elsevierpure.com This process involves the transfer of an electron from a ligand-based orbital to a metal-centered orbital, leading to the transient reduction of the metal center (Fe(III) to Fe(II)) and the generation of a diethyldithiocarbamate radical. elsevierpure.com The resulting coordinatively unsaturated metal complex can then be intercepted by other ligands present in the solution. elsevierpure.com A similar LMCT mechanism is a plausible pathway for cobalt(III) diethyldithiocarbamate, which would involve the formation of a transient Co(II) center and a dithiocarbamate (B8719985) radical, followed by subsequent ligand substitution or other secondary reactions.

Ligand Oxidation Processes and Electron Transfer Pathways Involving Cobalt Centers

The redox chemistry of cobalt diethyldithiocarbamate involves both metal-centered and ligand-centered electron transfer processes. Electrochemical studies have shown that cobalt(III) tris(diethyldithiocarbamate), Co(Et₂dtc)₃, undergoes a metal-centered, one-electron oxidation at mild potentials to yield a formally cobalt(IV) derivative, [Co(Et₂dtc)₃]⁺. wikipedia.orgmonash.edutandfonline.com

The stability of this cobalt(IV) species is highly dependent on the solvent. In dichloromethane (B109758) (CH₂Cl₂), the oxidation is chemically reversible on the electrochemical timescale for many derivatives, implying that the [Co(R₂dtc)₃]⁺ cation has a finite stability. monash.edu However, in solvents like acetone (B3395972) or acetonitrile (B52724), this species is less stable and can undergo subsequent chemical reactions. monash.edu

A detailed investigation of the electrochemical oxidation in acetonitrile revealed a complex EC₂C mechanism, which is summarized in the following table. ox.ac.uk

| Step | Reaction | Description |

| E | CoL₃ ↔ [CoL₃]⁺ + e⁻ | Reversible one-electron oxidation of the Co(III) center at the electrode surface. |

| C₂ | 2[CoL₃]⁺ → [Co₂L₅]⁺ + Oxidized Ligand | The initially formed Co(IV) species undergoes a chemical reaction, dimerizing to form a binuclear Co(III) complex. |

| C | [Co₂L₅]⁺ + 2CH₃CN → CoL₃ + [CoL₂(CH₃CN)₂]⁺ | The binuclear species reacts with the acetonitrile solvent, regenerating the original Co(III) complex and forming a solvated Co(III) species. |

| L represents the diethyldithiocarbamate ligand. |

This mechanism demonstrates that the electron transfer is not a simple, single-step process but involves subsequent chemical reactions that include the formation of a binuclear intermediate. ox.ac.uk

Beyond metal-centered oxidation, the diethyldithiocarbamate ligand itself can undergo oxidation. Studies involving hydroxycobalamin (a form of vitamin B₁₂ containing cobalt) have shown that it catalyzes the oxidation of diethyldithiocarbamate (DDC). nih.gov In this process, the main products are tetraethylthiuram disulfide (disulfiram) and its oxidized forms, such as sulfones and sulfoxides. nih.gov This indicates a ligand-centered oxidation pathway where the cobalt center facilitates the transfer of electrons from the sulfur atoms of the ligand. nih.gov

Thermal Decomposition Mechanisms Leading to Metal Chalcogenide Formation

This compound complexes are effective single-source precursors for the synthesis of cobalt sulfide (B99878) nanoparticles. annalsofrscb.romalayajournal.orgekb.eg The thermal decomposition (thermolysis) of these complexes in a high-boiling point solvent or in the solid state leads to the formation of metal chalcogenides, with the composition and morphology of the final product being influenced by factors such as temperature, precursor concentration, and the presence of capping agents. chalcogen.roafricaresearchconnects.com

Thermogravimetric analysis (TGA) of a cobalt(II) diethyldithiocarbamate complex showed a multi-stage decomposition process. An initial weight loss below 100°C is typically associated with the loss of moisture, while the major decomposition, involving the breaking off of the ligand moiety, occurs at higher temperatures, around 390°C. chalcogen.ro Studies on related transition metal dithiocarbamates show that the decomposition is often a rapid, multi-stage process. researchgate.netresearchgate.net For some cobalt dithiocarbamate complexes, the final product of decomposition in an inert atmosphere can be cobalt metal, as the corresponding oxide (CoO) is not stable under these conditions and is reduced. researchgate.netresearchgate.net However, when the goal is the synthesis of nanoparticles, the decomposition is typically carried out in the presence of coordinating solvents or capping agents, which leads to the formation of cobalt sulfide phases like hexagonal Co₁-ₓS. chalcogen.roafricaresearchconnects.com

The effect of reaction parameters on the resulting cobalt sulfide nanoparticles from a cobalt(II) diethyldithiocarbamate precursor is summarized below. chalcogen.roafricaresearchconnects.com

| Parameter | Effect on Nanoparticles | Observation |

| Precursor Concentration | Size | Decreasing the concentration of the cobalt complex leads to a decrease in the size of the nanoparticles and a more monodispersed distribution. chalcogen.roafricaresearchconnects.com |

| Temperature | Size | Increasing the reaction temperature results in an increase in the size of the nanoparticles. chalcogen.roafricaresearchconnects.com |

| Temperature & Concentration | Shape | No significant effect on the shape was observed; the nanoparticles remained spherical under the tested conditions. chalcogen.roafricaresearchconnects.com |

This controlled decomposition provides a reliable method for producing cobalt sulfide nanomaterials with desired characteristics for various applications. africaresearchconnects.com

Reactions Leading to Binuclear Complexes

Cobalt(III) tris(diethyldithiocarbamate) can react to form stable binuclear complexes. A characteristic reaction involves the treatment of Co(Et₂dtc)₃ with acids, such as fluoroboric acid (HBF₄) or boron trifluoride. wikipedia.orgrsc.org This reaction results in the removal of half an equivalent of the ligand and the formation of a cationic, dimeric complex, pentakis(diethyldithiocarbamato)dicobalt(III), [Co₂(Et₂dtc)₅]⁺. wikipedia.orgrsc.org

Reaction: 2 Co(Et₂dtc)₃ + HBF₄ → [Co₂(Et₂dtc)₅]BF₄ + Et₂NCS₂H wikipedia.org

The structure of this binuclear cation has been elucidated by X-ray crystallography. It consists of an electrophilic [Co(Et₂dtc)₂]⁺ fragment that is coordinated in a cis-fashion by two sulfur atoms from an octahedral [Co(Et₂dtc)₃] molecule. rsc.org

This binuclear complex is not merely a structural curiosity but also a reactive intermediate. The bridging dithiocarbamate ligands are labile, making the dimer susceptible to nucleophilic attack. rsc.orgtandfonline.com Kinetic studies on the reaction of [Co₂(Et₂dtc)₅]⁺ with other ligands support a mechanism involving a reversible, one-end dissociation of the dimer. This dissociation generates a reactive five-coordinate cobalt(III) intermediate that can then be attacked by nucleophiles to form new mixed-ligand complexes. tandfonline.com This reactivity makes the binuclear complex a useful synthon for preparing heteroleptic cobalt(III) dithiocarbamate compounds. tandfonline.com The [Co₂L₅]⁺ species is also a key intermediate in the electrochemical oxidation of CoL₃ in coordinating solvents, as discussed in section 7.2. ox.ac.uk

Analytical Chemistry Methodologies

The ability of the diethyldithiocarbamate ligand to form stable, colored complexes with a wide range of metal ions makes it an invaluable reagent in analytical chemistry. This property is exploited in separation science and quantitative analysis.

This compound is part of a broader class of metal dithiocarbamate complexes used extensively in chelation and solvent extraction methods for the separation and pre-concentration of trace metal ions from various matrices, including geological materials and seawater. researchgate.netresearchgate.net The underlying principle involves the reaction of metal ions with the diethyldithiocarbamate anion to form neutral, hydrophobic metal chelates. researchgate.net These metal complexes are then readily extracted from the aqueous phase into a non-miscible organic solvent. researchgate.net

This technique is highly effective for separating target metals from complex sample matrices, thereby reducing interference and increasing the sensitivity of subsequent analytical measurements by techniques like atomic absorption spectrometry. researchgate.net The efficiency of the extraction process is dependent on several factors, most notably the pH of the aqueous solution, which influences the formation of the metal-ligand complex. researchgate.net A variety of transition metals, including cadmium, copper, iron, nickel, lead, and zinc, can be simultaneously determined using this method. researchgate.net

| Metal Ion(s) | Sample Matrix | pH for Extraction | Organic Solvent | Purpose |

|---|---|---|---|---|

| Co, Ni, Cu | Geological Materials | 6 | Methyl isobutyl ketone | Masking of Fe and Al, removal of Mn interference researchgate.net |

| Cd, Co, Cu, Fe, Ni, Pb, Zn | Seawater | - | Freon TF | Simultaneous determination by atomic absorption spectrometry researchgate.net |

| In | Aluminum alloys | 3 | - | Separation from aluminum matrix researchgate.net |

| Cu²⁺ | Aqueous solution | 5 | Toluene | Extraction efficiency of 69.96% researchgate.net |

| Fe³⁺ | Aqueous solution | 9 | Toluene | Extraction efficiency of 81.29% researchgate.net |

Spectrophotometry is a widely used analytical technique for the quantitative determination of cobalt and other metal ions, and diethyldithiocarbamate (DDTC) serves as an effective chromogenic reagent for this purpose. nih.govrsc.org The method is based on the formation of intensely colored complexes between the metal ions and the DDTC ligand. The concentration of the metal ion is then determined by measuring the absorbance of the solution at a specific wavelength (λmax) using a UV-Vis spectrophotometer. sciencescholar.us

A significant advancement in this methodology is the use of micellar media, such as aqueous solutions of cationic surfactants like hexadecyltrimethylammonium bromide (CTAB) or anionic surfactants like sodium dodecylsulfate. nih.govrsc.org The presence of these micellar systems facilitates the formation and solubilization of the metal-DDTC complexes directly in the aqueous phase. nih.govrsc.org This innovation eliminates the need for the traditional, cumbersome solvent extraction step, making the analytical procedure faster, less expensive, and more environmentally friendly by reducing the use of toxic organic solvents. rsc.org The method has been successfully applied to determine Cu(II), Ni(II), and Co(II) in various samples. nih.govrsc.org

| Metal Ion | Medium | Key Feature | Application |

|---|---|---|---|

| Co(II), Cu(II), Ni(II) | Cationic Micellar (CTAB, CTAC, CTAOH) | Avoids solvent extraction step nih.gov | Quantitative determination of metal ions nih.gov |

| Co(II), Cu(II), Ni(II) | Anionic Micellar (Sodium dodecylsulfate) | Reduces cost and toxicity of the method rsc.org | Determination of Cu(II) in industrial wastewater rsc.org |

Applications in Advanced Materials Science and Analytical Chemistry

Analytical Chemistry Applications

The unique properties of cobalt diethyldithiocarbamate (B1195824), particularly its ability to form stable, colored, and electroactive complexes, have led to its extensive use in various analytical chemistry techniques for the detection and quantification of cobalt.

Electrochemical methods offer sensitive and selective means for the determination of cobalt through the formation of the cobalt diethyldithiocarbamate complex. Techniques such as polarography and voltammetry are utilized to study the redox behavior of the complex, which serves as the basis for quantification.

Studies using cyclic voltammetry (CV) and square wave (SW) voltammetry on cobalt(II) diethyldithiocarbamate complexes have identified a single, metal-centered, one-electron quasi-reversible redox couple corresponding to the Co(II)/Co(III) oxidation and Co(III)/Co(II) reduction. electrochemsci.org This electrochemical process is typically diffusion-controlled, as confirmed by a linear relationship between the square root of the scan rate and the cathodic peak current. electrochemsci.org The electrochemical behavior can be influenced by the solvent and the specific dithiocarbamate (B8719985) ligand used. electrochemsci.orgmonash.edu For instance, the oxidation of tris(diethyldithiocarbamato)cobalt(III) can be chemically reversible in dichloromethane (B109758), leading to the formation of a stable cobalt(IV) species. monash.edumonash.edu

Extraction-polarography is another effective method for cobalt determination. In one approach, the cobalt(II)-diethyldithiocarbamate complex is extracted into acetonitrile (B52724). The resulting DC polarogram shows two waves: a first wave at approximately -0.45 V vs. SCE due to complex adsorption on the mercury electrode, and a second, diffusion-controlled wave at -0.98 V vs. SCE. The height of this second wave is directly proportional to the cobalt(II) concentration, allowing for quantification. Square-wave polarography of the extracted complex enhances sensitivity, enabling the determination of cobalt in the range of 0.05–2.0 µg/ml in aqueous solutions. The method demonstrates good selectivity, with potential interference from iron(III) being effectively masked by sodium fluoride.

| Technique | Parameter | Observation/Value | Reference |

|---|---|---|---|

| Cyclic & Square Wave Voltammetry | Redox Process | One-electron quasi-reversible Co(II)/(III) and Co(III)/(II) oxidation and reduction | electrochemsci.org |

| Cyclic & Square Wave Voltammetry | Potential Range | 0.52–1.12 V vs Ag/AgCl | electrochemsci.org |

| Extraction-Polarography (DC) | Diffusion-controlled Wave (E½) | -0.98 V vs. SCE | |

| Extraction-Polarography (Square Wave) | Linear Concentration Range | 0.05–2.0 µg/ml of Co(II) |

High-performance liquid chromatography (HPLC) is a powerful technique for separating metal complexes. When coupled with mass spectrometry (MS), it provides a highly sensitive and selective method for quantification. Cobalt ions are chelated with sodium diethyldithiocarbamate to form a stable, neutral complex that is amenable to chromatographic separation, typically using a reversed-phase column. cas.czresearcher.life

In a representative method, cobalt ions in a water sample are chelated with sodium diethyldithiocarbamate (DDTC). researcher.life The resulting Co(DDTC)₂ complex, along with other metal complexes, is then preconcentrated using solid-phase extraction (SPE) with an adsorbent like carbon nanotube sponges. researcher.life After elution, the separated complexes are analyzed by HPLC with UV-Vis detection. cas.czresearcher.life This approach allows for the simultaneous determination of multiple metal ions. researcher.life Under optimized conditions, including sample pH, eluent composition, and flow rate, the method can achieve low detection limits and good repeatability. researcher.life

While many published methods use HPLC with UV-Vis detection, coupling this separation technique with high-resolution tandem mass spectrometry (LC-HRMS/MS) would further enhance selectivity and sensitivity. The mass spectrometer can identify and quantify the this compound complex based on its specific mass-to-charge ratio (m/z) and fragmentation patterns, minimizing interferences from the sample matrix. Electrospray ionization (ESI) is a suitable technique for generating ions of the metal complex for MS analysis. researchgate.net For instance, in ESI mass spectra, the cobalt(III) complex has been observed as a protonated species at an m/z of 504. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.5–400 µg/L | researcher.life |

| Limit of Detection (LOD) | 0.089–0.690 µg/L | researcher.life |

| Repeatability (RSD) | 1.27–3.60% | researcher.life |

Luminescence spectroscopy provides a highly sensitive platform for the determination of cobalt. The reaction between cobalt(II) ions and sodium diethyldithiocarbamate (DDTC) in a suitable pH buffer solution can form chelate complex nanoparticles that exhibit distinct luminescence properties. nih.gov

The Co(II)-DDTC system displays a particularly strong luminescence peak at 470 nm. nih.gov This characteristic emission forms the basis of a novel analytical method for cobalt quantification. Under optimal conditions, the intensity of this luminescence is linearly proportional to the concentration of Co(II) over a significant range. nih.gov Research has demonstrated a linear relationship for Co(II) concentrations between 0.012 and 1.44 µg/mL. nih.gov The method is highly sensitive, with a reported detection limit of 0.0023 µg/mL. nih.gov This luminescence-based approach has been successfully applied to determine the cobalt content in complex samples, such as Vitamin B₁₂, yielding satisfactory results. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Luminescence Peak | 470 nm | nih.gov |

| Linear Range | 0.012–1.44 µg/mL | nih.gov |

| Detection Limit | 0.0023 µg/mL | nih.gov |

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining trace metals. The sensitivity and selectivity of AAS for cobalt determination can be significantly enhanced by using a chelation-extraction procedure involving sodium diethyldithiocarbamate. This procedure serves to separate the cobalt from complex sample matrices and preconcentrate it, thereby lowering the detection limit. usgs.govjst.go.jprsc.org

The general method involves several steps. First, the sample is digested to bring the cobalt into solution. jst.go.jpchem-soc.si Then, the pH of the solution is adjusted (typically to a range of 6 to 8), and a chelating agent, sodium diethyldithiocarbamate, is added to form the Co(DDTC)ₓ complex. usgs.govjst.go.jp This water-insoluble complex is subsequently extracted into an organic solvent, most commonly methyl isobutyl ketone (MIBK). usgs.govchem-soc.si The organic extract containing the cobalt complex is then aspirated directly into the flame or graphite furnace of the AAS instrument for quantification. jst.go.jprsc.org

This extraction technique is effective for various sample types, including geological materials, rocks, water, and gypsum. usgs.govjst.go.jpchem-soc.si For instance, in the analysis of geological materials, ammonium fluoride can be used to mask high concentrations of iron and aluminum. usgs.gov For a 0.200-g sample, determination limits of 5–1000 ppm for cobalt have been achieved. usgs.gov When coupled with electrothermal AAS (ETAAS), the method's sensitivity is further improved. A flow injection on-line sorbent extraction system using DDTC has achieved a detection limit of 1.7 ng/L for cobalt in seawater. rsc.org

| Sample Matrix | Extraction Solvent | Detection Limit / Determination Range | Reference |

|---|---|---|---|

| Geological Materials | Methyl Isobutyl Ketone (MIBK) | 5–1000 ppm | usgs.gov |

| Silicate Rocks | Butyl Acetate | 0.5 ppm | jst.go.jp |

| Seawater (Flow Injection ETAAS) | - (On-line sorbent extraction) | 1.7 ng/L | rsc.org |

| Table Salt / Brines | Chloroform | 0.026 mg/kg | dnu.dp.ua |

Future Research Directions and Emerging Areas

Exploration of Novel Ligand Architectures and Their Impact on Cobalt Coordination Chemistry

The diethyldithiocarbamate (B1195824) ligand, while effective, represents just one possibility within the broader class of dithiocarbamates. A significant avenue for future research lies in the systematic exploration of novel ligand architectures to fine-tune the electronic and steric properties of the resulting cobalt complexes. By modifying the N-bound organic moieties, researchers can influence the morphology and size of metal sulfide (B99878) nanoparticles derived from these complexes. malayajournal.org This ability to rationally design ligands is crucial for creating materials with specific, desired characteristics.

The versatility of dithiocarbamates stems from their ability to form stable complexes with a wide array of transition metals, stabilizing various oxidation states. nih.gov This is attributed to the resonance between the soft dithiocarbamate (B8719985) and hard thioureide forms. nih.gov Future work will likely focus on synthesizing mixed-ligand complexes, where other donor ligands are introduced alongside the diethyldithiocarbamate. For instance, reactions of binuclear cobalt dithiocarbamate complexes with nitrogen donor ligands like imidazoles, amines, and pyridines have been shown to yield new mixed-ligand complexes. nih.gov This approach expands the coordination chemistry of cobalt, allowing for the creation of complexes with tailored reactivity and physical properties. Research into heteroleptic complexes, which involve introducing a different ligand to create an unsymmetrical binding environment, further extends the synthetic possibilities. nih.gov

Advanced Spectroscopic and In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation, transformation, and catalytic activity of cobalt diethyldithiocarbamate and its derivatives necessitates the use of advanced characterization techniques. While standard methods provide valuable structural and electronic information, the development and application of in-situ techniques for real-time reaction monitoring is a critical future direction.

Currently, a suite of spectroscopic and analytical methods is employed to characterize these complexes and the materials derived from them. These include:

Spectroscopic Methods : Infrared (IR), UV-visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the coordination mode and structure of the complexes. malayajournal.orgchemeducator.org

Structural Analysis : Single-crystal X-ray crystallography provides definitive structural information. nih.gov For nanomaterials derived from these precursors, Powder X-ray Diffraction (PXRD) is used to determine the phase and crystallinity. researchgate.netresearchgate.net

Morphological and Compositional Analysis : Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to investigate the size, shape, and morphology of nanoparticles. researchgate.netresearchgate.netchalcogen.ro Energy-Dispersive X-ray Spectroscopy (EDS) provides elemental composition. researchgate.net

Thermal Analysis : Thermogravimetric/Differential Thermal Analysis (TG/DTA) is used to study the thermal decomposition pathways of the precursor complexes. researchgate.netchalcogen.ro

Electrochemical Analysis : Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are employed to investigate the electrochemical properties of the materials, particularly for applications like supercapacitors. chemeducator.orgresearchgate.net

Future research will increasingly focus on applying these techniques, especially spectroscopic ones, under reaction conditions (in-situ) to observe intermediate species and elucidate reaction mechanisms. For example, monitoring the thermolysis of this compound to form cobalt sulfide nanoparticles in real-time could provide insights into nucleation and growth processes, enabling more precise control over the final product.

Development of New Catalytic Systems from this compound Precursors

This compound and related complexes are promising precursors for the development of novel catalytic systems. Their utility spans organic synthesis, environmental remediation, and energy applications.

Cobalt(III) dithiocarbamate complexes have already been demonstrated as effective catalysts for the synthesis of β-enaminoesters and β-enaminones. malayajournal.org Furthermore, nanoparticles derived from these precursors show significant potential. For instance, cobalt sulfide and cobalt-iron sulfide nanoparticles prepared from dithiocarbamate complexes have been used for the photocatalytic degradation of organic dyes. malayajournal.orgdntb.gov.ua The catalytic activity in these systems is often dependent on the size and morphology of the nanoparticles, highlighting the importance of controlled synthesis. malayajournal.org

The application of dithiocarbamate-derived catalysts extends to other organic transformations as well. Catalysts functionalized with magnetic dithiocarbamate have been used for synthesizing propargylamines via A³ coupling reactions. nih.gov Future research will likely explore the use of this compound as a single-source precursor to synthesize a wider range of cobalt-based catalysts, including various phases of cobalt sulfide (e.g., CoS, CoS₂, Co₃S₄, Co₉S₈) and multi-metal sulfide systems. researchgate.net These materials are of interest for applications such as hydrodesulfurization in the petroleum industry and as electrocatalysts for energy conversion reactions. chalcogen.ro

| Catalytic Application | Precursor/Catalyst | Target Reaction/Process | Reference |

| Organic Synthesis | Cobalt(III) dithiocarbamate complexes | Synthesis of β-enaminoesters and β-enaminones | malayajournal.org |

| Photocatalysis | Cobalt sulfide nanoparticles | Degradation of organic dyes | malayajournal.orgdntb.gov.ua |

| Coupling Reactions | Magnetic dithiocarbamate catalyst | Synthesis of propargylamines | nih.gov |

| Energy Storage | Cobalt sulfide (Co₉S₈) nanoparticles | Supercapacitor electrodes | researchgate.netekb.eg |

Enhanced Computational Modeling for Predicting Properties and Reactivity

Computational chemistry offers powerful tools for predicting the structural, electronic, and reactive properties of molecules, providing insights that can guide experimental work. The application of enhanced computational modeling to this compound and its derivatives is a rapidly emerging research area.

Methods like Density Functional Theory (DFT) can be used to model the molecular structures of cobalt complexes with high accuracy. mdpi.com These calculations can predict key parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. mdpi.comnih.gov Beyond simple structure prediction, computational models can elucidate the electronic structure, helping to understand the nature of bonding and the distribution of electron density, which are crucial for reactivity. nih.govnih.gov

Future computational studies are expected to focus on several key areas:

Reaction Mechanisms : Modeling the pathways of thermal decomposition of this compound to form nanoparticles could reveal the energetics of different steps and identify key intermediates.

Catalytic Cycles : For catalytic applications, computational modeling can be used to map out the entire catalytic cycle, calculate activation barriers, and predict turnover frequencies.

Materials Properties : The electronic band structure and surface properties of nanostructured materials derived from these precursors can be calculated to predict their performance in applications like photocatalysis and electronics.

Ligand Design : Computational screening of novel ligand architectures can accelerate the discovery of new precursors with optimal properties for specific applications, reducing the need for extensive trial-and-error synthesis.

The synergy between advanced computational modeling and experimental synthesis and characterization will be crucial for the rational design of next-generation materials based on this compound.

Tailored Synthesis of Nanostructured Materials with Tunable Properties

This compound has proven to be an excellent single-source precursor for the synthesis of nanostructured materials, particularly cobalt sulfides. malayajournal.orgresearchgate.net This approach is advantageous as the precursor molecule contains all the necessary elements, offering precise control over composition and enhancing the purity and crystallinity of the resulting material. researchgate.net A major focus of future research is the tailored synthesis of these nanomaterials with finely tuned properties for specific applications.

Research has shown that the properties of the resulting nanoparticles can be controlled by systematically varying the synthesis conditions. Key parameters that can be manipulated include:

Temperature : The reaction temperature during thermolysis has a significant impact on the size of the resulting nanoparticles. Generally, an increase in temperature leads to an increase in nanoparticle size. researchgate.netchalcogen.ro

Precursor Concentration : The concentration of the this compound complex also affects nanoparticle size. Decreasing the precursor concentration has been shown to result in smaller, more monodispersed nanoparticles. researchgate.netchalcogen.ro

Capping Agents/Surfactants : The use of capping agents like hexadecylamine (B48584) (HDA) helps to control particle growth and prevent agglomeration, influencing the final size and shape of the nanomaterials. researchgate.netchalcogen.roekb.eg

By carefully controlling these parameters, researchers can synthesize various phases of cobalt sulfide, such as hexagonal Co₁-ₓS and Co₉S₈. researchgate.netresearchgate.net These nanostructured materials exhibit unique properties that make them suitable for a range of applications, including solar cells, magnetic materials, and energy storage devices like supercapacitors and batteries. researchgate.net For example, Co₉S₈ nanoparticles synthesized via a solvothermal route using this compound have demonstrated excellent specific capacitance and cycling stability, making them promising electrode materials for supercapacitors. researchgate.netekb.eg

The table below summarizes the effect of synthesis parameters on the properties of cobalt sulfide nanoparticles derived from a this compound precursor.

| Synthesis Parameter | Effect on Nanoparticle Properties | Resulting Material/Phase | Reference |

| Temperature | Increased temperature leads to larger particle size. | Co₁-ₓS (hexagonal) | researchgate.netchalcogen.ro |

| Precursor Concentration | Decreased concentration leads to smaller, more monodispersed particles. | Co₁-ₓS (hexagonal) | researchgate.netchalcogen.ro |

| Capping Agent (HDA) | Controls particle growth and directs shape. | Co₉S₈, Co₁-ₓS | researchgate.netchalcogen.ro |

Future work will aim to expand the library of nanostructured materials that can be synthesized from this compound and related precursors, including binary, ternary, and quaternary metal sulfides, and to further refine the control over their size, shape, and phase for advanced technological applications. ekb.eg

Q & A

Q. What statistical frameworks address variability in spectroscopic data for cobalt complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.